molecular formula C14H11ClN2O2S B5882823 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5882823
M. Wt: 306.8 g/mol
InChI Key: UBHWERFNYHOEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) and has been shown to have a variety of effects on cellular processes.

Mechanism of Action

CPTH inhibits 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and thus regulates gene expression. CPTH has also been shown to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and cyclic AMP-responsive element binding protein (CREB)-binding protein (CBP).
Biochemical and Physiological Effects:
CPTH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, CPTH has been shown to reduce inflammation in animal models of disease. CPTH has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of CPTH is its specificity for 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its ability to inhibit the activity of other enzymes. This makes it a useful tool for studying the role of this compound in cellular processes and for developing potential therapies for diseases. However, one limitation of CPTH is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on CPTH. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more potent and selective inhibitors of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further research is needed to fully understand the effects of CPTH on cellular processes and to identify potential therapeutic applications for the compound.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit this compound and regulate gene expression makes it a useful tool for studying cellular processes and for developing potential therapies for diseases. However, further research is needed to fully understand the effects of CPTH and to identify potential therapeutic applications for the compound.

Synthesis Methods

The synthesis of CPTH involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiourea to form 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The yield of this process is approximately 40%.

Scientific Research Applications

CPTH has been shown to have a variety of applications in scientific research. It is a potent inhibitor of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, which is an enzyme that acetylates histones and plays a critical role in regulating gene expression. CPTH has been used to study the role of this compound in cancer, neurodegenerative diseases, and inflammation. Additionally, CPTH has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHWERFNYHOEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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